![molecular formula C9H9N3OS2 B5807296 N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as TTA-A2, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide binds to PPARα and induces its transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation.
Biochemical and Physiological Effects:
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have various biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis, leading to a decrease in lipid accumulation in various tissues. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can also improve glucose metabolism and insulin sensitivity by increasing glucose uptake and utilization in various tissues. Additionally, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARα. However, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide also has some limitations, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
Future Directions
There are several future directions for the study of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, including the investigation of its effects on other PPAR isoforms, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesis Methods
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can be synthesized through a multi-step process, starting with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with phosphorus oxychloride and thiosemicarbazide to yield N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide.
Scientific Research Applications
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to inhibit the growth of various cancer cell lines and can sensitize cancer cells to chemotherapy. In diabetes research, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7(13)10-9-12-11-8(15-9)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDPYKAARAPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)

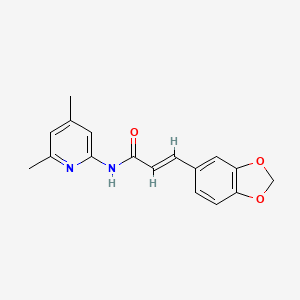
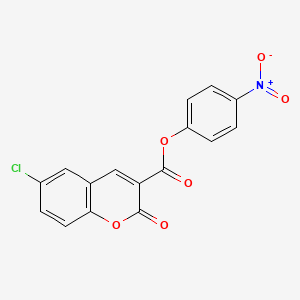
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
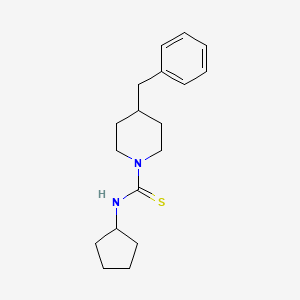
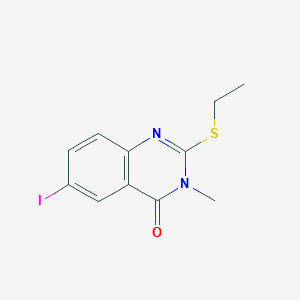

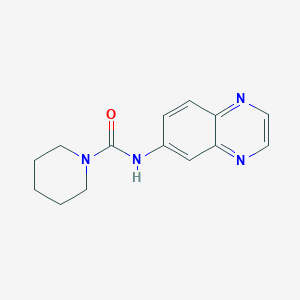
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)